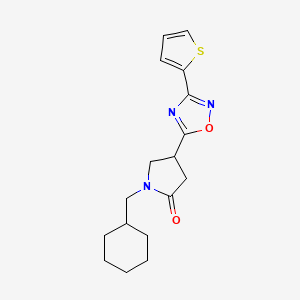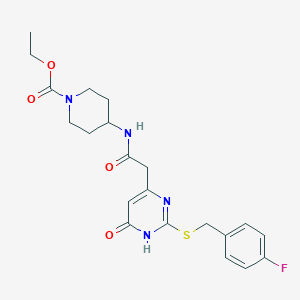![molecular formula C10H12F2N2O B2354599 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine CAS No. 1861290-45-0](/img/structure/B2354599.png)
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with the CAS Number: 1861290-45-0 . It has a molecular weight of 214.21 . The IUPAC name for this compound is 3-((3,3-difluorocyclobutyl)methoxy)pyridin-2-amine . The InChI code for this compound is 1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) .
Molecular Structure Analysis
The molecular structure of this compound can be understood from its InChI code: 1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) . This indicates that the molecule consists of a pyridin-2-amine group attached to a 3,3-difluorocyclobutyl group via a methoxy bridge.Physical and Chemical Properties Analysis
The compound is a powder and it is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Biomarker for Dietary Exposure and Disease Etiology
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine, as part of the heterocyclic amine (HCA) family, holds importance in the assessment of dietary exposure and its potential role in disease etiology, especially cancer. Studies have delved into the formation of adducts with serum albumin and globin, with these adducts being indicators of exposure to HCAs like this compound. This is critical in determining the role of HCAs in the development of diseases such as colon cancer. The formation of these adducts varies based on dietary habits, suggesting that diet is a significant factor in the internal exposure to these compounds (Magagnotti et al., 2000).
Metabolism and Bioactivation
The metabolism and bioactivation pathways of HCAs like this compound are critical for understanding their role in carcinogenesis. Studies show that these compounds are metabolized differently in humans and rodents, with humans showing more N-hydroxylation (bioactivation) and less ring oxidation (detoxification). This has significant implications for assessing the human health risks associated with exposure to HCAs, necessitating the use of humanized models for more accurate risk assessments (Turteltaub et al., 1999).
Use in Pharmacological Synthesis and Toxicology
Compounds like this compound serve as intermediates in the synthesis of pharmaceutical products. Understanding their toxicity profiles is essential, especially in occupational settings where exposure may occur. Case studies like the one involving 5-amino-2-(trifluoromethyl)pyridine, a compound with a structure similar to this compound, highlight the potential health risks associated with inhalation, leading to conditions such as toxic encephalopathy and methemoglobinemia (Tao et al., 2022).
Implications in Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds related to this compound is vital for drug development. For instance, studies on related compounds have unraveled complex metabolic pathways, involving processes like hydroxylation, N-dealkylation, and conjugation with other molecules. This information is crucial for designing drugs with optimal efficacy and safety profiles (Sharma et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can be found here .
特性
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNDCOYHJJMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2354516.png)
![2-chloro-n-[(1h-indol-2-yl)methyl]acetamide](/img/structure/B2354517.png)



![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)


![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)
![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

